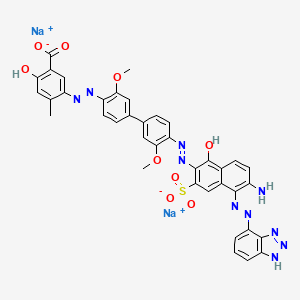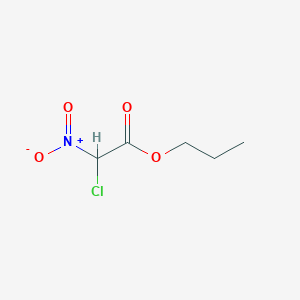
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of three tert-butoxy groups attached to a silicon atom, along with an N-(4-methylphenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor, such as trichlorosilane, in the presence of a base. The reaction proceeds through the formation of tert-butoxy groups on the silicon atom. The N-(4-methylphenyl) group is introduced through a subsequent reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets and pathways. The tert-butoxy groups and the N-(4-methylphenyl) group contribute to its reactivity and ability to form stable complexes with other molecules. The silicon atom plays a crucial role in its chemical behavior, influencing its interactions and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3-Tri(3-tert-butyl-4-hydroxy-6-methylphenyl)butane
- 1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine
Uniqueness
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is unique due to its specific combination of tert-butoxy groups and the N-(4-methylphenyl) group attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
82991-92-2 |
|---|---|
Molekularformel |
C19H35NO3Si |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
4-methyl-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C19H35NO3Si/c1-15-11-13-16(14-12-15)20-24(21-17(2,3)4,22-18(5,6)7)23-19(8,9)10/h11-14,20H,1-10H3 |
InChI-Schlüssel |
OIMCUXHODIZLKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


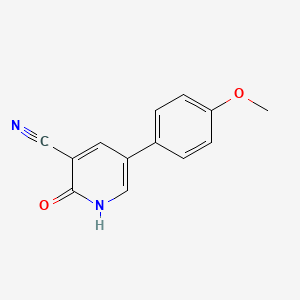
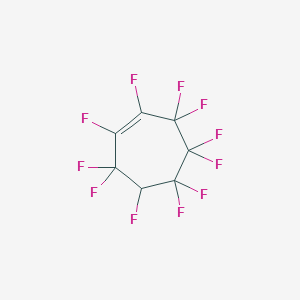
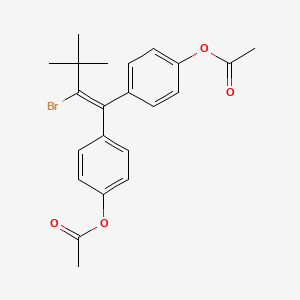
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
arsanium bromide](/img/structure/B14413822.png)
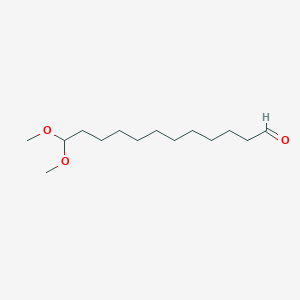
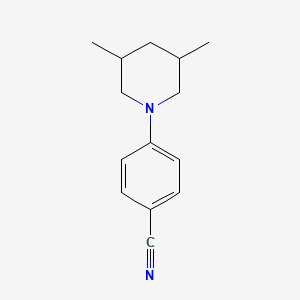
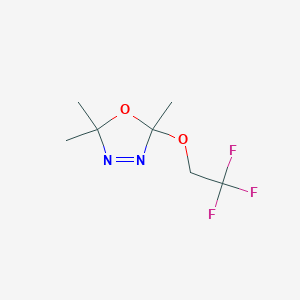
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)

